

# Introduction: Unveiling a Versatile Fluorinated Building Block

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## Compound of Interest

Compound Name: 1,1,2-Trifluorobut-1-en-4-ol

Cat. No.: B1365210

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In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for innovation. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, making fluorinated synthons highly sought after by medicinal and agricultural chemists.[1][2][3] **1,1,2-Trifluorobut-1-en-4-ol** (CAS No. 97168-13-3) emerges as a particularly valuable building block, possessing a unique combination of a reactive trifluorovinyl group and a primary alcohol. This bifunctionality allows for orthogonal chemical modifications, providing a flexible scaffold for the synthesis of complex target molecules.

This guide offers a comprehensive exploration of the physicochemical properties, analytical characterization, synthesis, and chemical reactivity of **1,1,2-Trifluorobut-1-en-4-ol**, designed for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and data from authoritative sources, intended to empower scientists to fully leverage the potential of this versatile reagent.

## PART 1: Core Physicochemical Characteristics

**1,1,2-Trifluorobut-1-en-4-ol** is a colorless liquid with a characteristic pungent odor.[4] Its core properties are summarized in the table below. The presence of three electron-withdrawing fluorine atoms on the vinyl group significantly influences its electronic and physical characteristics. For instance, the predicted pKa of 14.37 is notably lower than that of its non-fluorinated counterpart, butan-1-ol (pKa ~16), highlighting the increased acidity of the hydroxyl proton due to the inductive effect of the nearby fluoroalkene moiety.[4][5]

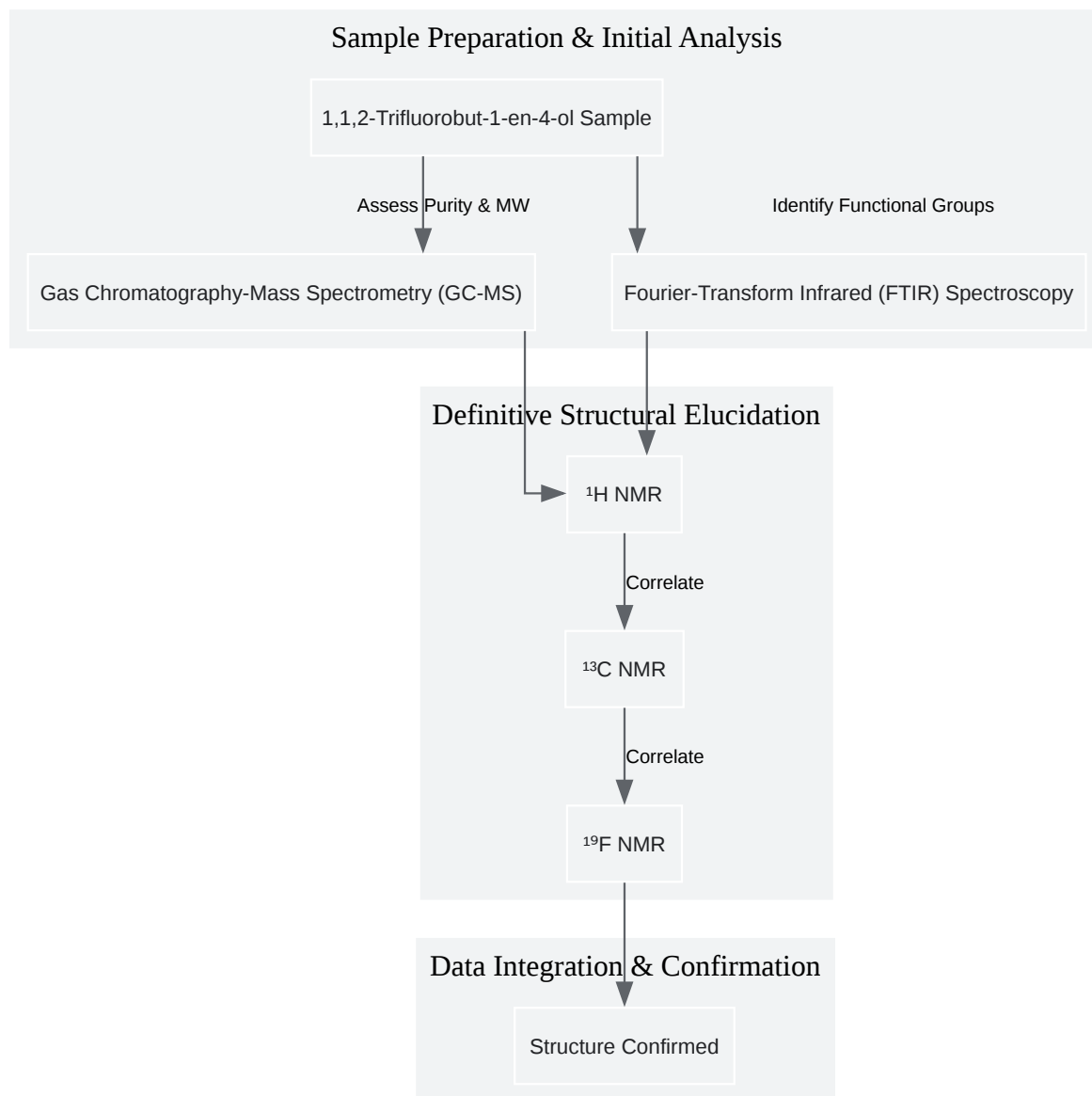
Property	Value	Source(s)
CAS Number	97168-13-3	[5][6]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> F <sub>3</sub> O	[6]
Molecular Weight	126.08 g/mol	[6]
Appearance	Colorless liquid	[4][5]
Odor	Pungent	[4]
Boiling Point	93 °C	[4]
Density	1.240 g/cm <sup>3</sup>	[4][7]
Flash Point	49.2 °C	[4]
Refractive Index	1.359	[4]
Vapor Pressure	10.059 mmHg at 25°C	[4]
pKa (Predicted)	14.37 ± 0.10	[4][5]

## PART 2: Analytical Characterization & Spectroscopic Profile

Accurate characterization is critical for confirming the identity and purity of **1,1,2-Trifluorobut-1-en-4-ol**. While a complete experimental dataset is not publicly available, a robust analytical profile can be predicted based on its structure and data from analogous compounds.[8]

### Workflow for Structural Verification

The following workflow ensures a comprehensive and validated characterization of the compound.



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Caption: Standard analytical workflow for structural confirmation.

## Expected Spectroscopic Features

- $^1\text{H}$  NMR: The spectrum is expected to show distinct signals for the two methylene groups ( $-\text{CH}_2-$ ) and the hydroxyl proton ( $-\text{OH}$ ). The methylene group adjacent to the oxygen (C4) would likely appear as a triplet, while the methylene group at C3 would be a more complex multiplet due to coupling with both the C4 protons and the vinylic fluorine. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.
- $^{13}\text{C}$  NMR: Four carbon signals are expected. The carbon atoms of the trifluorovinyl group (C1 and C2) will exhibit large C-F coupling constants. C1, bonded to two fluorine atoms, will show a large triplet, while C2, bonded to one fluorine, will appear as a doublet. The signals for C3 and C4 will be further downfield.
- $^{19}\text{F}$  NMR: This is the most informative technique for fluorinated compounds. Three distinct fluorine environments are present. The two geminal fluorine atoms on C1 will likely be diastereotopic and may show complex splitting patterns due to geminal F-F coupling and vicinal coupling to the fluorine on C2 and the proton on C3. The single fluorine on C2 will also show coupling to the C1 fluorines and the C3 protons. The use of computational tools can aid in the prediction and interpretation of these complex spectra.[\[9\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the  $3200\text{--}3600\text{ cm}^{-1}$  region, characteristic of the O-H stretching vibration of the alcohol.[\[10\]](#)[\[11\]](#)[\[12\]](#) A sharp peak around  $1650\text{--}1700\text{ cm}^{-1}$  corresponding to the C=C stretch of the fluorinated alkene should be visible. C-F stretching vibrations will produce strong, sharp absorptions in the fingerprint region, typically between  $1000$  and  $1300\text{ cm}^{-1}$ .[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show the molecular ion peak ( $\text{M}^+$ ) at  $m/z$  126.08. Common fragmentation patterns would include the loss of water ( $\text{M}-18$ ), loss of a hydroxyl radical ( $\text{M}-17$ ), and cleavage of the C-C bonds, yielding fragments characteristic of the trifluorovinyl moiety.

## Protocol 1: NMR Spectroscopic Analysis

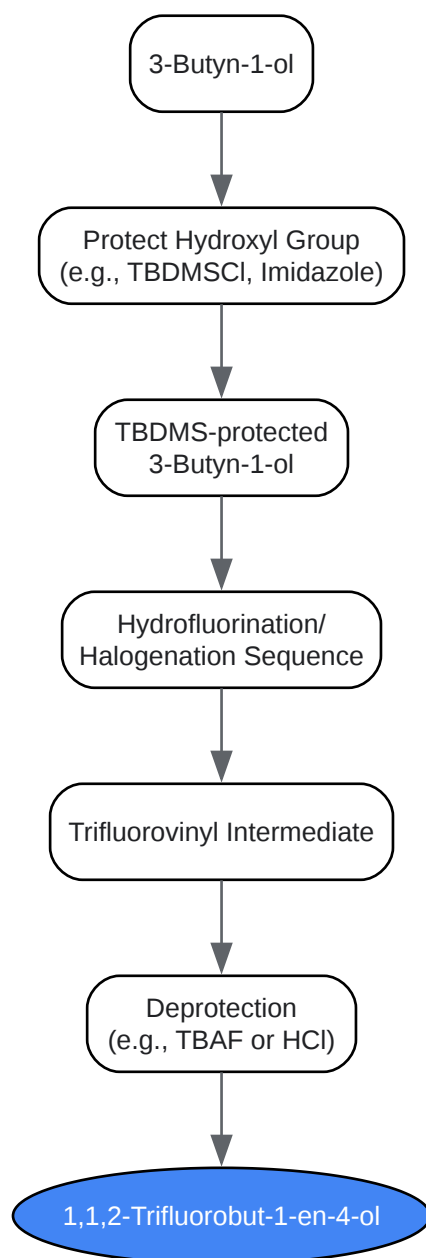
- Sample Preparation: Prepare a solution of  $\sim 5\text{--}10\text{ mg}$  of **1,1,2-Trifluorobut-1-en-4-ol** in  $0.6\text{ mL}$  of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). Rationale:  $\text{CDCl}_3$  is a standard, non-polar solvent.  $\text{DMSO-d}_6$  can be useful for better resolution of the  $-\text{OH}$  proton signal.

- $^1\text{H}$  NMR Acquisition: Acquire a standard proton spectrum. If the -OH proton is of interest, perform a  $\text{D}_2\text{O}$  exchange experiment to confirm its assignment.
- $^{19}\text{F}$  NMR Acquisition: Acquire a proton-decoupled  $^{19}\text{F}$  NMR spectrum using a standard reference (e.g., external  $\text{CFCl}_3$ ). This provides chemical shifts and integration for the fluorine atoms.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A DEPT-135 experiment can be run to differentiate between  $\text{CH}_2$  and  $\text{CH}$  groups.
- Data Processing and Interpretation: Process the spectra (phasing, baseline correction, integration). Correlate the signals across all spectra to make definitive structural assignments. Use predicted spectra from databases or software as a guide.[\[13\]](#)

## PART 3: Synthesis and Purification

While specific literature on the synthesis of **1,1,2-Trifluorobut-1-en-4-ol** is sparse, a plausible and robust synthetic route can be designed based on established organofluorine chemistry, likely starting from a protected 3-butyne-1-ol.

### Proposed Synthetic Pathway



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Caption: A plausible synthetic route to the target molecule.

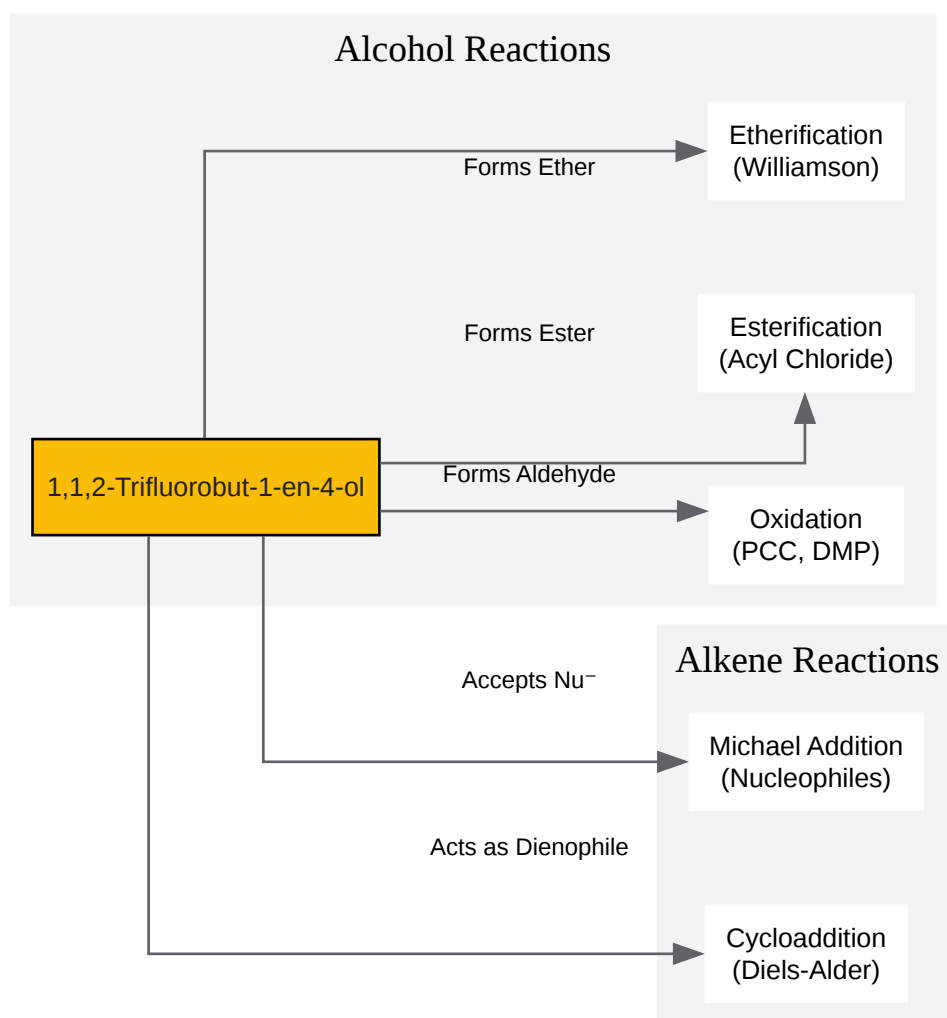
## Protocol 2: Illustrative Synthesis and Purification

Disclaimer: This is a generalized, illustrative protocol. Actual reaction conditions would require optimization.

- **Protection:** To a solution of 3-butyne-1-ol in dichloromethane (DCM), add imidazole followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Rationale: Protection of the alcohol prevents unwanted side reactions in subsequent steps.
- **Trifluorovinylation:** This is the key step and can be complex. A potential route involves the reaction of the protected alkyne with a suitable fluorinating agent or a multi-step sequence involving halogenation and fluorine exchange. The specific reagents and conditions would need to be developed based on methods for creating trifluorovinyl groups.<sup>[14]</sup>
- **Deprotection:** Dissolve the crude protected intermediate in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF) and stir at room temperature. Rationale: TBAF is a standard reagent for the mild cleavage of silyl ethers.
- **Work-up and Extraction:** Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel. Rationale: Distillation is effective for thermally stable liquids, while chromatography provides high purity for research-grade material.
- **Characterization:** Confirm the identity and purity of the final product using the analytical workflow described in Part 2.

## PART 4: Chemical Reactivity and Synthetic Utility

The synthetic value of **1,1,2-Trifluorobut-1-en-4-ol** lies in the distinct reactivity of its two functional groups.



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Caption: Key reaction pathways for **1,1,2-Trifluorobut-1-en-4-ol**.

- **Reactions at the Alcohol:** The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or anhydrides, and ether formation. These reactions allow for the introduction of diverse functionalities.
- **Reactions of the Trifluorovinyl Group:** The trifluorovinyl moiety is highly electron-deficient due to the three fluorine atoms, making it an excellent Michael acceptor. It can readily react with a wide range of soft nucleophiles (e.g., thiols, amines, enolates) in conjugate addition reactions. This reactivity is central to its use as a building block for constructing more

complex fluorinated molecules.[15] The electron-poor nature of the double bond also makes it a suitable dienophile in Diels-Alder cycloadditions.

This dual reactivity allows for a modular approach to synthesis. One functional group can be reacted selectively while the other remains available for a subsequent transformation, providing a powerful tool for building molecular diversity.

## PART 5: Safety and Handling

**1,1,2-Trifluorobut-1-en-4-ol** is a flammable liquid and an irritant. Proper safety precautions are mandatory.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs.[5]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

## Conclusion

**1,1,2-Trifluorobut-1-en-4-ol** is a high-value synthetic intermediate characterized by its unique combination of a primary alcohol and an electrophilic trifluorovinyl group. Its physicochemical properties, driven by the strong inductive effect of the fluorine atoms, make it a potent tool for medicinal and materials chemists. A thorough understanding of its spectroscopic profile, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the synthesis of novel, high-performance molecules.

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